molecular formula C13H10FNO3 B1591924 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 888721-65-1

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1591924
CAS No.: 888721-65-1
M. Wt: 247.22 g/mol
InChI Key: BTPCWSQBSXUYHV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a fluorophenyl group attached to a pyridine ring, which is further substituted with a methyl group and a carboxylic acid functional group.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways . This suggests that this compound may also influence various biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties . This suggests that this compound may also have unique ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to have various biological activities . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

Similar compounds have been found to have varying reactivity depending on the solvent used . This suggests that environmental factors such as solvent conditions may also influence the action of this compound.

Safety and Hazards

Like all chemicals, this compound should be handled with care. Depending on its properties, it could potentially be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, structure, properties, and potential applications. This could involve more detailed studies of its reactivity, the development of new synthesis methods, or exploration of its potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of an appropriate precursor, such as a diketone, under acidic conditions. The fluorophenyl group can be introduced through a halogenation reaction, followed by a nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

  • Substitution reactions typically require strong electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation can yield carboxylic acid derivatives such as methyl esters or amides.

  • Reduction can produce pyridine derivatives with reduced oxidation states.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the fluorophenyl group and the methyl substitution on the pyridine ring. Similar compounds include:

  • 1-(4-Fluorophenyl)piperazine: This compound features a piperazine ring instead of a pyridine ring.

  • 4-Fluoroacetophenone: This compound has a simpler structure with an acetophenone backbone.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-8-2-7-11(13(17)18)12(16)15(8)10-5-3-9(14)4-6-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCWSQBSXUYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610607
Record name 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888721-65-1
Record name 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 4-necked 3 L round bottom flask, is added EtOH (1500 mL), ethyl 3-(4-fluorophenylamino)-3-oxopropanoate (139 g, 617 mmol), sodium ethoxide (65.6 g, 925 mmol) and 4-methoxy-3-buten-2-one (103 g, 925 mmol). The mixture is refluxed for 3 hours. After the solution is cooled to RT, the reaction mixture is concentrated under reduced pressure to remove the EtOH. The residue is diluted with DCM (700 mL) and 1 M HCl (1500 mL). The aqueous phase is extracted with DCM (3×500 mL). The combined organic extracts are washed with saturated aqueous sodium chloride (1000 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue is triturated with EtOAc (150 mL) at RT (10-15° C.) for 1 hour. After filtration and washing with EtOAc (50 mL), 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is obtained as a yellow solid (85.3 g, 56% yield). MS (m/z): 248 (M+H).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Synthesis routes and methods II

Procedure details

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3 g, 13.1 mmol) was dissolved in conc. sulfuric acid (6.0 mL) and water (6.0 mL), and the mixture was stirred with heating at 120° C. for 20 hr. 8N Aqueous sodium hydroxide solution was added to the reaction solution, and the mixture was washed with ethyl acetate. 2N hydrochloric acid was added to the aqueous layer, and the mixture was extracted twice with ethyl acetate. The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered, and the solvent was evaporated under reduced pressure. The residue was washed with diethyl ether and collected by filtration to give the title compound (2.41 g, 74%) as a pale-brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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